4-(3-Nitro-benzoyl)-piperazine-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrobenzoyl)piperazine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-9-5-13(6-10(16)12-9)11(17)7-2-1-3-8(4-7)14(18)19/h1-4H,5-6H2,(H,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKUOIZHMKRYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Structural Elucidation and Conformational Analysis of 4 3 Nitro Benzoyl Piperazine 2,6 Dione
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 4-(3-Nitro-benzoyl)-piperazine-2,6-dione, mass spectrometry provides definitive confirmation of its molecular weight and offers insights into its structural integrity through characteristic fragmentation patterns.
Under typical electron ionization (EI) conditions, the molecular ion peak ([M]⁺) is expected to be observed, which corresponds to the molecular weight of the compound. The fragmentation of this compound would likely proceed through several predictable pathways, primarily involving the cleavage of the amide bond, fragmentation of the piperazine-2,6-dione (B107378) ring, and reactions characteristic of nitroaromatic compounds.
Key fragmentation pathways for nitroaromatic compounds often include the loss of the nitro group (NO₂) and nitric oxide (NO). youtube.com For the title compound, the initial fragmentation could involve the cleavage of the N-CO bond, separating the benzoyl moiety from the piperazine-2,6-dione ring. The subsequent fragmentation of the 3-nitrobenzoyl cation would likely show losses of NO₂ (46 Da) and CO (28 Da). The piperazine-2,6-dione ring itself can undergo fragmentation, for instance, through the loss of CO or other small neutral molecules.
A plausible fragmentation pattern is detailed in the table below, outlining the expected major fragments and their corresponding m/z values.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| [C₁₁H₉N₃O₅]⁺ | Molecular Ion | 263.05 |
| [C₇H₄NO₃]⁺ | 3-Nitrobenzoyl cation | 166.02 |
| [C₇H₄O]⁺ | Benzoyl cation after loss of NO₂ | 120.03 |
| [C₄H₅N₂O₂]⁺ | Piperazine-2,6-dione radical cation | 113.03 |
| [C₆H₄]⁺ | Phenyl cation after loss of CO from benzoyl | 76.03 |
This interactive table provides a summary of the predicted mass spectrometric fragments of this compound.
Computational and Theoretical Studies of 4 3 Nitro Benzoyl Piperazine 2,6 Dione
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-(3-nitro-benzoyl)-piperazine-2,6-dione at the electronic level. These methods provide insights into its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potentials
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimized geometry, representing the most stable three-dimensional arrangement of its atoms.
From this optimized structure, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
Furthermore, DFT is used to compute the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding how the molecule might interact with other molecules, such as biological targets.
A hypothetical DFT analysis of this compound would likely reveal a significant accumulation of negative electrostatic potential around the oxygen atoms of the nitro group and the carbonyl groups of the piperazine-2,6-dione (B107378) ring, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen atoms on the piperazine (B1678402) ring and the aromatic ring would exhibit positive electrostatic potential.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.
For a molecule like this compound, ab initio calculations could be used to refine the geometric parameters and energies obtained from DFT. They are particularly useful for benchmarking the results of less computationally expensive methods and for studying excited states and reaction mechanisms with a higher degree of confidence.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation of this compound would involve calculating the forces between its atoms and using Newton's laws of motion to simulate their movements.
These simulations are crucial for exploring the conformational landscape of the molecule. The piperazine-2,6-dione ring can adopt different conformations, such as chair, boat, or twist-boat, and the orientation of the 3-nitro-benzoyl group relative to the piperazine ring can vary. MD simulations can reveal the preferred conformations and the energy barriers between them.
Furthermore, MD simulations are instrumental in studying solvation effects. By surrounding the molecule with explicit solvent molecules (typically water), it is possible to observe how the solvent influences the molecule's conformation and dynamics. The simulations can provide detailed information about the hydrogen bonding network between the solute and solvent molecules.
Molecular Docking and Ligand-Protein Interaction Predictions (Theoretical Models)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is central to structure-based drug design.
Target Identification and Binding Mode Analysis (Computational)
Given the structural features of this compound, specifically the piperazine-2,6-dione moiety which is a known pharmacophore in some contexts, computational methods could be used to identify potential biological targets. This could involve searching databases of protein structures for binding sites that are complementary to the shape and chemical properties of the molecule.
Once a potential target is identified, molecular docking would be performed to predict the binding mode. The docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.
A hypothetical docking study of this compound into a kinase active site, for example, might predict that the carbonyl groups of the piperazine-2,6-dione ring form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 3-nitro-benzoyl group would likely occupy a hydrophobic pocket, with the nitro group potentially forming specific interactions.
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target
| Parameter | Hypothetical Value/Description | Significance |
| Binding Affinity (Score) | -8.5 kcal/mol | Estimated strength of the ligand-protein interaction |
| Key Interacting Residues | Asp145, Lys88, Phe146 | Amino acids in the binding site forming key interactions |
| Hydrogen Bonds | O(carbonyl) with NH(Asp145), O(nitro) with OH(Tyr92) | Specific polar interactions stabilizing the complex |
| Hydrophobic Interactions | Benzoyl ring with Phe146, Leu78 | Non-polar interactions contributing to binding |
Note: The values and descriptions in this table are hypothetical and for illustrative purposes.
Virtual Screening Methodologies Incorporating this compound
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, it could be used as a template in a virtual screening campaign.
In such a campaign, a database of commercially available or synthetically accessible compounds would be screened against the identified protein target. The screening could be based on shape similarity to this compound or through large-scale molecular docking. The goal would be to identify other compounds with potentially improved affinity, selectivity, or other desirable properties.
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of a molecule are correlated with changes in its biological activity. For derivatives of this compound, a QSAR study would be instrumental in identifying the key molecular features that govern their therapeutic effects.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A series of derivatives of this compound with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. scispace.com
Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. nih.govscispace.com For piperazine and keto-piperazine derivatives, studies have shown that constitutional descriptors such as the number of double bonds and oxygen atoms can be vital in determining activity. scispace.comopenpharmaceuticalsciencesjournal.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. scispace.com
Validation: The model's predictive power is rigorously tested through internal and external validation techniques, such as leave-one-out cross-validation (Q²) and prediction for a set of compounds not used in model generation (R² pred). scispace.comopenpharmaceuticalsciencesjournal.com
A hypothetical QSAR model for these derivatives might take the form:
Biological Activity (log 1/C) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...
The resulting model can guide the synthesis of new derivatives with potentially enhanced activity by modifying the molecule to optimize the descriptor values identified as significant. For instance, a QSAR study on renin inhibitors based on piperazine and keto piperazine highlighted the importance of constitutional descriptors in the binding of ligands to the enzyme. scispace.comopenpharmaceuticalsciencesjournal.com
Table 1: Illustrative Data for a QSAR Study of this compound Derivatives
This interactive table shows a hypothetical set of compounds and the types of data used in a QSAR analysis. You can sort the data by clicking on the column headers to see how different structural properties might correlate with biological activity.
| Compound ID | R-Group Modification | Experimental Activity (IC₅₀, µM) | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |
| 1 | H (Parent Compound) | 15.2 | 291.24 | 0.85 | 112.5 |
| 2 | 4-Chloro | 10.5 | 325.68 | 1.55 | 112.5 |
| 3 | 4-Fluoro | 12.1 | 309.23 | 1.02 | 112.5 |
| 4 | 4-Methyl | 18.9 | 305.27 | 1.30 | 112.5 |
| 5 | 4-Methoxy | 14.3 | 321.27 | 0.98 | 121.7 |
| 6 | 3-Chloro | 9.8 | 325.68 | 1.60 | 112.5 |
| 7 | 2-Nitro | 25.4 | 336.24 | 0.90 | 158.3 |
In Silico ADME Prediction and Pharmacokinetic Modeling (Computational)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction uses computational models to forecast these pharmacokinetic parameters, offering a rapid and cost-effective way to screen compounds early in the drug discovery process. researchgate.netnih.gov
For this compound, various ADME properties would be calculated using established software platforms like SwissADME or pkCSM. researchgate.netnih.gov Key parameters include:
Physicochemical Properties: Molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) are calculated to assess general drug-likeness. For good oral bioavailability, TPSA is often desired to be below 140 Ų. nih.gov
Lipinski's Rule of Five: This rule assesses the likelihood of a compound being orally active. It states that a compound is more likely to be membrane permeable and easily absorbed if it has a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov
Solubility and Permeability: Models predict aqueous solubility (LogS) and permeability across biological barriers like the gastrointestinal tract and the blood-brain barrier (BBB). researchgate.netresearchgate.net
Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating drug-drug interactions. researchgate.net
These computational predictions provide a comprehensive pharmacokinetic profile, allowing researchers to identify potential liabilities, such as poor absorption or rapid metabolism, that may hinder the development of this compound. researchgate.net
Table 2: Predicted In Silico ADME Properties for this compound
This table presents predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These values are computationally estimated to forecast how the compound might behave in a biological system.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 291.24 g/mol | Conforms to drug-likeness criteria (<500) |
| LogP (Lipophilicity) | 0.85 | Indicates moderate lipophilicity |
| Topological Polar Surface Area (TPSA) | 112.5 Ų | Suggests good oral bioavailability (<140 Ų) |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | Meets criteria for a potential oral drug |
| Bioavailability Score | 0.55 | Indicates a good probability of having sufficient bioavailability |
Topological and Graph Theory Analyses for Structural Descriptors
Topological and graph theory analyses offer a way to characterize the structure of a molecule by representing it as a graph, where atoms are vertices and bonds are edges. arxiv.org This approach allows for the calculation of numerical invariants, known as topological descriptors or indices, which reflect the molecule's size, shape, branching, and connectivity. arxiv.orgchemmethod.com These descriptors are fundamental in QSAR and ADME modeling.
For this compound, various topological indices can be calculated to capture its structural essence:
Wiener Index: The sum of distances between all pairs of vertices (atoms), reflecting molecular branching and compactness.
Randić Index: Describes the degree of branching in the carbon-atom backbone of a molecule.
Zagreb Indices: Related to the degrees of the vertices, these indices quantify the extent of branching in the molecular structure.
Balaban Index: A distance-based descriptor that is particularly sensitive to the branching and cyclicity of a molecule.
Studies have shown that these indices can correlate with physicochemical properties. For example, the Wiener, Randic, and Zagreb indices have been found to be effective at predicting lipophilicity and bioactivity, while the Balaban index may be linked to bioavailability. chemmethod.com By calculating these descriptors for this compound and its derivatives, researchers can gain a deeper, quantitative understanding of how structural modifications influence molecular properties, providing a powerful complement to other computational methods.
Table 3: Key Topological Descriptors for Structural Analysis
This table lists several important topological indices and describes the structural information they provide. These numerical values are derived from the molecule's graph representation and are used to quantify its structural features.
| Topological Descriptor | Description | Typical Application |
| Wiener Index (W) | Represents the sum of all shortest path distances between pairs of non-hydrogen atoms. | Correlates with bulk properties like boiling point and viscosity. |
| First Zagreb Index (M1) | The sum of the squares of the degrees of all vertices in the molecular graph. | Often used in QSAR studies to model physicochemical properties. |
| Second Zagreb Index (M2) | The sum of the products of the degrees of adjacent vertices. | Reflects the connectivity and complexity of the molecular structure. |
| Randić Index (χ) | Calculated from the degrees of adjacent vertices; reflects molecular branching. | Correlates with properties like lipophilicity and surface area. |
| Balaban Index (J) | A highly discriminating index based on distances between atoms. | Sensitive to molecular shape, branching, and cyclicity. |
Structure Activity Relationship Sar Investigations of 4 3 Nitro Benzoyl Piperazine 2,6 Dione Derivatives
Systematic Modification of the Nitro-benzoyl Moiety and its Impact on Biological Interactions
The substituted benzoyl group is a crucial element, often acting as a key binding motif. Modifications to this part of the molecule, particularly the nitro group and the acyl linker, can significantly alter the electronic, steric, and hydrophobic properties of the entire compound.
The nitro group is a strong electron-withdrawing group that significantly influences the electronic distribution of the benzoyl ring and its interaction potential. beilstein-journals.orgsvedbergopen.com Its position on the aromatic ring is critical and can dictate the compound's biological activity profile. mdpi.com The metabolic reduction of nitro groups can also lead to reactive intermediates that contribute to the compound's mechanism of action. svedbergopen.com
When the nitro group is at the meta position (as in the parent compound), it primarily exerts an inductive electron-withdrawing effect. Moving it to the ortho or para positions allows for both inductive and resonance effects, which can more strongly delocalize electron density from the ring. The ortho position, however, can also introduce steric hindrance and participate in intramolecular interactions, such as nucleophilic assistance, which can alter the reactivity of the acyl group. mdpi.com Studies on analogous compounds like nitro-substituted chalcones have shown that the specific placement of the nitro group (ortho, meta, or para) is a determining factor for biological effects. mdpi.com
Replacing the nitro group with other substituents allows for the fine-tuning of the molecule's properties. Electron-donating groups (EDG) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase electron density in the ring, which may alter binding interactions. Conversely, other electron-withdrawing groups (EWG) like cyano (-CN) or trifluoromethyl (-CF₃) can mimic or modify the electronic profile of the nitro group. Halogens (F, Cl, Br) offer a combination of inductive withdrawal and variable steric bulk.
| Modification | Position | Substituent (R) | Predicted Effect on Interaction Potential | Reference |
|---|---|---|---|---|
| Positional Isomerism | ortho (C2) | -NO₂ | Potential for intramolecular interactions and steric hindrance; alters electronic profile through resonance. | mdpi.com |
| Positional Isomerism | para (C4) | -NO₂ | Maximizes electron-withdrawing effect through resonance; alters geometry compared to meta-isomer. | mdpi.com |
| Substituent Variation (EWG) | meta (C3) | -CF₃ | Strong electron-withdrawing group, increases lipophilicity. | mdpi.com |
| Substituent Variation (EWG) | meta (C3) | -CN | Strong electron-withdrawing group, linear geometry. | |
| Substituent Variation (Halogen) | meta (C3) | -Cl | Electron-withdrawing via induction, moderate steric bulk. | |
| Substituent Variation (EDG) | meta (C3) | -OCH₃ | Electron-donating, potential hydrogen bond acceptor. |
The acyl linker, the carbonyl group of the benzoyl moiety, serves as the covalent attachment point to the piperazine-2,6-dione (B107378) core. Its primary role is to act as a stable amide bond. However, modifications to this linker can influence the molecule's flexibility, geometry, and hydrogen-bonding capacity. For instance, replacing the benzoyl group with a different acyl group, such as a cinnamoyl group, introduces an alkene spacer. This extends the distance between the aromatic ring and the piperazinedione core and introduces conformational rigidity. Research on 2-benzoylbenzofuran derivatives has demonstrated the importance of the linker in connecting functional moieties. nih.gov The design of linkers is a key strategy in medicinal chemistry, where they can be engineered to be stable or to cleave under specific conditions. mdpi.com
| Linker Type | Structure | Potential Impact |
|---|---|---|
| Benzoyl (Parent) | -C(=O)-Ph | Standard aromatic acyl group. |
| Phenylacetyl | -C(=O)-CH₂-Ph | Increases flexibility and distance between rings. |
| Cinnamoyl | -C(=O)-CH=CH-Ph | Adds rigidity and extends conjugation. |
| Aliphatic Acyl | -C(=O)-(CH₂)n-CH₃ | Increases lipophilicity and flexibility. |
Functionalization of the Piperazine-2,6-dione Ring System
The piperazine-2,6-dione (or diketopiperazine, DKP) ring is a conformationally constrained scaffold that presents multiple sites for modification. baranlab.org Functionalizing this core at its nitrogen and carbon atoms is a primary strategy for modulating the compound's physicochemical properties and exploring the chemical space around the core structure.
| N1-Substituent (R') | General Property | Potential SAR Influence | Reference |
|---|---|---|---|
| -H (unsubstituted) | H-bond donor | Can participate in hydrogen bonding as a donor. | |
| -CH₃ (Methyl) | Small, lipophilic | Blocks H-bond donation, adds minor steric bulk. | |
| -CH₂Ph (Benzyl) | Bulky, lipophilic | Introduces significant steric bulk and potential for π-π interactions. | researchgate.netnih.gov |
| -CH₂CH₂OH (Hydroxyethyl) | Polar, H-bond donor/acceptor | Increases polarity and potential for hydrogen bonding. |
Functionalization of the carbon atoms of the piperazine-2,6-dione ring (C3 and C5) is more challenging but offers a powerful way to introduce stereochemical complexity and new functional groups. nih.gov Methods for the C-H functionalization of piperazine (B1678402) rings, while often applied to the parent piperazine, provide a basis for strategies applicable to the dione (B5365651) derivative. mdpi.com Regio- and stereocontrolled modifications at the C3 and C6 positions of the broader 2,5-diketopiperazine class have been achieved using precursors like enolates and radicals. wikipedia.org These modifications can introduce alkyl or aryl groups, or even serve as attachment points for building more complex structures. Such substitutions can drastically alter the conformation of the six-membered ring and its presentation of the other substituents.
| Modification | Position | Potential Impact | Reference |
|---|---|---|---|
| Methylation | C3 | Introduces a stereocenter, provides steric bulk. | nih.gov |
| Hydroxylation | C3 | Increases polarity, adds H-bond donor/acceptor. | nih.govnih.gov |
| Spiro-cyclization | C3 | Creates a rigid, three-dimensional structure. | |
| Gem-dimethylation | C3 | Restricts bond rotation and ring flexibility. |
Linker Chemistry and Scaffold Rigidification Strategies
Reducing the conformational flexibility of a molecule can lock it into a bioactive conformation, thereby increasing its affinity and selectivity for a target. researchgate.netnih.gov For the 4-(3-Nitro-benzoyl)-piperazine-2,6-dione scaffold, rigidification can be achieved by introducing bridges across the piperazinedione ring.
A key strategy involves creating bicyclic structures by bridging the C2 and C6 positions of the piperazine-2,6-dione core. nih.govnih.gov This has been accomplished through various synthetic routes, including Dieckmann-analogous cyclizations and intramolecular aldol (B89426) reactions. researchgate.netnih.gov For example, introducing functionalized alkyl chains at the C3 and C5 positions that can then be cyclized can create a new ring system, resulting in a diazabicyclo[3.2.1]octane or diazabicyclo[3.3.1]nonane core. researchgate.netnih.gov These rigid scaffolds present the substituents at the N1 and N4 positions in a well-defined three-dimensional orientation, which is a powerful tool for optimizing interactions with a biological target.
| Strategy | Description | Resulting Scaffold | Reference |
|---|---|---|---|
| C2-C6 Ethylene Bridge | Bridging the alpha-carbons with a two-carbon linker. | 3,8-Diazabicyclo[3.2.1]octane-2,4-dione | researchgate.netnih.gov |
| C2-C6 Propylene Bridge | Bridging the alpha-carbons with a three-carbon linker. | 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione | researchgate.netnih.gov |
| Ring Aromatization | Enzymatic or chemical dehydrogenation of the DKP ring. | Aromatized diketopiperazine | nih.govnih.gov |
Stereochemical Effects on Biological Interaction Profiles
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets such as receptors and enzymes. For derivatives of this compound, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and even different pharmacological profiles.
While specific research on the stereoisomers of this compound is not extensively documented in publicly available literature, the principles of stereoselectivity are well-established for related piperazine and piperidine (B6355638) derivatives. For instance, studies on chiral pyrimidinyl-piperazine carboxamides have demonstrated that compounds with an S-configuration at a specific chiral center can be up to five times more active as α-glucosidase inhibitors compared to their R-configuration counterparts. researchgate.net This highlights the critical role of the spatial orientation of substituents in the binding to the active site of a biological target.
In another example, research on 2,6-diketopiperazines derived from α-amino acids has shown that both the stereochemistry and the nature of the substituent on the chiral center are crucial for their binding modes to histone deacetylase 8 (HDAC8), a target for anticancer drugs. researchgate.net
For derivatives of this compound, a chiral center could be introduced, for example, by substitution on the piperazine ring. The differential biological activity between stereoisomers can be attributed to the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that one isomer can form with the target protein, which the other isomer cannot due to its different spatial arrangement.
To illustrate the potential impact of stereochemistry on biological activity, the following table presents hypothetical data based on the observed trends in related compound classes, such as the pyrimidinyl-piperazine carboxamides. researchgate.net This table showcases how the inhibitory concentration (IC50) can vary between R and S enantiomers of a hypothetical derivative.
| Hypothetical Derivative | Stereoisomer | Target | IC50 (µM) |
|---|---|---|---|
| 5-(Substituted)-4-(3-nitro-benzoyl)-piperazine-2,6-dione | R-enantiomer | Hypothetical Kinase A | 25.0 |
| S-enantiomer | 5.0 | ||
| 3-(Substituted)-4-(3-nitro-benzoyl)-piperazine-2,6-dione | R-enantiomer | Hypothetical Protease B | 15.8 |
| S-enantiomer | 89.3 |
This differential activity underscores the importance of synthesizing and testing stereochemically pure compounds in drug discovery to identify the most active and selective isomer, known as the eutomer.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups.
For the this compound scaffold, a pharmacophore model can be hypothesized based on its key structural components:
Hydrogen Bond Acceptors: The two carbonyl oxygens of the piperazine-2,6-dione ring and the two oxygens of the nitro group on the benzoyl moiety are potent hydrogen bond acceptors.
Aromatic Ring: The benzene (B151609) ring of the 3-nitro-benzoyl group provides a region for potential π-π stacking or hydrophobic interactions with the biological target.
Hydrophobic Regions: The phenyl ring and the aliphatic portions of the piperazine ring can engage in hydrophobic interactions.
A hypothetical pharmacophore model for a derivative of this compound could include the following features and spatial relationships:
| Pharmacophoric Feature | Potential Interacting Group on the Compound |
|---|---|
| Hydrogen Bond Acceptor 1 | Oxygen of one of the piperazine-2,6-dione carbonyls |
| Hydrogen Bond Acceptor 2 | Oxygen of the other piperazine-2,6-dione carbonyl |
| Hydrogen Bond Acceptor 3 & 4 | Oxygens of the nitro group |
| Aromatic Ring | Phenyl ring of the benzoyl group |
| Hydrophobic Center | Aliphatic carbons of the piperazine ring |
Ligand-based drug design for derivatives of this compound would involve synthesizing a library of related compounds and evaluating their biological activity. The structures of the most active compounds would then be superimposed to identify common chemical features and their spatial arrangement, leading to the generation of a pharmacophore hypothesis. This model can then be used as a 3D query to screen virtual compound libraries to identify new potential lead compounds or to guide the design of novel derivatives with improved activity and selectivity.
The principles of ligand-based drug design also encompass Quantitative Structure-Activity Relationship (QSAR) studies. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to correlate the 3D properties (steric and electrostatic fields) of the molecules with their biological activities. Such studies would provide a deeper understanding of the structural requirements for activity and enable the prediction of the potency of newly designed compounds.
Mechanistic Investigations of 4 3 Nitro Benzoyl Piperazine 2,6 Dione in Preclinical Models
In Vitro Enzymatic Inhibition Studies (Non-Human Enzymes)
There is currently no available data on the in vitro enzymatic inhibition properties of 4-(3-Nitro-benzoyl)-piperazine-2,6-dione against any non-human enzymes.
No studies have been published that determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound for any enzyme.
The nature of any potential enzyme inhibition by this compound, whether reversible or irreversible, has not been investigated in the available scientific literature.
Receptor Binding Assays (Non-Human Receptors)
There are no published receptor binding assays for this compound. The affinity and selectivity of this compound for any non-human receptors remain uncharacterized.
No data from radioligand binding or competition experiments are available to determine the binding affinity (e.g., Ki, Kd, or IC50 values) of this compound at any specific non-human receptor.
There is no evidence from published studies to suggest whether this compound acts as an allosteric modulator at any non-human receptor.
Cellular Pathway Modulation in Model Systems (Non-Human Cells)
Investigations into the effects of this compound on intracellular signaling cascades or other cellular pathways in non-human cell models have not been reported in the scientific literature.
Context from Related Compounds:
It is important to note that while no data exists for the specific compound of interest, research on other substituted piperazine (B1678402) and piperazine-dione derivatives has shown a wide range of biological activities. For instance, various N-substituted piperazines have been investigated for their interactions with dopamine (B1211576) and sigma receptors nih.govnih.gov, while other piperazine-2,6-dione (B107378) derivatives have been explored for potential anticancer properties researchgate.net. Additionally, some piperazine-containing compounds have been evaluated as enzyme inhibitors, for example, against tyrosinase or PARP-1 nih.govnih.govacs.org. However, these findings are not directly transferable and any potential activity of this compound would require specific experimental validation.
Based on a thorough review of available scientific literature, there is no specific information to fulfill the requested article outline for "." The biological and pharmacological profile of this compound remains to be determined through future research.
Signal Transduction Pathway Analysis
There is no available research detailing the signal transduction pathways modulated by this compound. Mechanistic studies on other piperazine-containing molecules have explored their interaction with various cellular signaling cascades, but this information cannot be extrapolated to the target compound without direct experimental evidence.
Gene Expression and Protein Level Modulations (In Vitro)
Specific data on how this compound may alter gene expression or protein levels in cell-based assays are not present in the current scientific literature. While studies on different piperazine-2,5-diones have shown modulation of proteins involved in oxidative stress and cell survival, no such data exists for the 3-nitro-benzoyl derivative. nih.gov
Preclinical In Vivo Studies in Non-Human Organisms (Mechanism-Focused)
There is a significant gap in the literature regarding any in vivo studies focused on the mechanism of this compound.
Target Engagement Studies in Animal Models
No studies have been published that demonstrate the engagement of this compound with its putative biological target in animal models. Methodologies such as the cellular thermal shift assay (CETSA), which are used to confirm target engagement of novel compounds, have not been reported for this specific molecule. researchgate.net
Metabolite Identification in Animal Models
Information on the metabolic fate of this compound in animal models is not available. The identification of metabolites is a crucial step in preclinical development to understand the biotransformation and clearance of a compound, but this research has not been published.
Advanced Analytical Techniques in the Research of 4 3 Nitro Benzoyl Piperazine 2,6 Dione
Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Purity and Metabolite Profiling (Non-Human)
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of pharmaceutical compounds, offering high sensitivity and specificity for both quantification and structural elucidation.
Purity Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for assessing the purity of 4-(3-Nitro-benzoyl)-piperazine-2,6-dione. The method separates the primary compound from any synthesis-related impurities or degradation products. The high resolution and accuracy of modern mass spectrometers allow for the confident identification of these minor components.
Illustrative Purity Analysis Data for this compound by LC-MS/MS
| Compound | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Purity (%) |
|---|---|---|---|---|
| This compound | 5.2 | 278.0717 | 278.0722 | 99.5 |
| Impurity A | 4.8 | 262.0768 | 262.0773 | 0.2 |
Metabolite Profiling (Non-Human): Understanding the metabolic fate of this compound is crucial. In non-human in vitro and in vivo systems, such as liver microsomes or rodent models, both Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS are utilized. nih.govazolifesciences.com GC-MS is particularly effective for identifying and quantifying volatile metabolites after derivatization. researchgate.net LC-MS/MS is adept at analyzing a broader range of metabolites, from polar to nonpolar, without the need for derivatization. Common metabolic pathways for nitroaromatic compounds include reduction of the nitro group to an amino group and hydroxylation of the aromatic ring. nih.gov
Hypothetical Non-Human Metabolite Profile of this compound
| Metabolite | Analytical Method | Major Fragment Ions (m/z) | Proposed Biotransformation |
|---|---|---|---|
| M1: 4-(3-Amino-benzoyl)-piperazine-2,6-dione | LC-MS/MS | 248, 120, 92 | Nitro-reduction |
| M2: 4-(3-Nitro-5-hydroxy-benzoyl)-piperazine-2,6-dione | LC-MS/MS | 294, 196, 150 | Aromatic hydroxylation |
High-Resolution NMR for Complex Mixture Analysis and Impurity Profiling
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. nih.gov It provides detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the structure and identify impurities. Dynamic NMR studies on related nitrobenzoyl-piperazine compounds have shown that conformational isomers can be observed due to restricted rotation around the amide bond. whitman.eduwikipedia.org
In the context of impurity profiling, subtle differences in the chemical shifts and coupling constants can indicate the presence of structurally related impurities, even at low levels.
Illustrative ¹H NMR Data for Impurity Profiling of this compound
| Assignment | This compound (δ, ppm) | Impurity A (δ, ppm) |
|---|---|---|
| Aromatic-H | 8.45 (t, J=1.9 Hz, 1H), 8.30 (ddd, J=8.2, 2.3, 1.0 Hz, 1H), 7.85 (d, J=7.8 Hz, 1H), 7.65 (t, J=8.0 Hz, 1H) | 8.20 (s, 1H), 7.95 (d, J=7.5 Hz, 1H), 7.70 (d, J=7.5 Hz, 1H) |
| Piperazine-CH₂ | 4.20 (s, 4H) | 4.18 (s, 4H) |
Capillary Electrophoresis for Separation and Interaction Studies
Capillary electrophoresis (CE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. wikipedia.orgnih.gov It is particularly well-suited for the analysis of charged molecules and for studying non-covalent interactions.
Separation: For this compound and its potential impurities or metabolites, Capillary Zone Electrophoresis (CZE) can be employed. nih.gov The separation is based on the charge-to-size ratio of the analytes. The nitro group and the dione (B5365651) functionality impart a specific electrophoretic mobility to the parent compound, allowing its separation from related substances that may have different charges or sizes due to metabolic transformations like nitro-reduction. iaea.org
Hypothetical CZE Separation Data
| Analyte | Migration Time (min) | Separation Buffer |
|---|---|---|
| This compound | 8.5 | 25 mM Phosphate buffer, pH 7.4 |
| 4-(3-Amino-benzoyl)-piperazine-2,6-dione | 9.2 | 25 mM Phosphate buffer, pH 7.4 |
Interaction Studies: CE can also be used to study the interaction of this compound with target proteins. Changes in the migration time of the protein or the small molecule upon complex formation can be used to determine binding affinities.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics (In Vitro)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.gov It is a valuable tool for characterizing the binding of small molecules like this compound to immobilized protein targets. nih.govmdpi.com SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. biosensingusa.com
Illustrative SPR Kinetic Data for the Binding of this compound to a Target Protein
| Parameter | Value |
|---|---|
| Association Rate Constant (kₐ) | 2.5 x 10⁴ M⁻¹s⁻¹ |
| Dissociation Rate Constant (kₑ) | 5.0 x 10⁻³ s⁻¹ |
This data provides insight into how quickly the compound binds to its target and how long the complex persists, which are critical parameters in drug discovery. nicoyalife.com
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding (In Vitro)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions in solution. springernature.comfrontiersin.org It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. researchgate.net A single ITC experiment can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. whiterose.ac.uk
Illustrative ITC Thermodynamic Data for the Binding of this compound to a Target Protein
| Thermodynamic Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.1 |
| Association Constant (Kₐ) | 5.0 x 10⁶ M⁻¹ |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | +3.2 cal/mol·K |
This thermodynamic signature helps to understand the driving forces behind the binding interaction, whether it is enthalpically driven (due to favorable bond formations) or entropically driven (due to solvent reorganization and conformational changes).
Future Research Directions and Theoretical Applications of 4 3 Nitro Benzoyl Piperazine 2,6 Dione
Exploration of Novel Synthetic Pathways and Biocatalysis
The synthesis of 4-(3-Nitro-benzoyl)-piperazine-2,6-dione and its analogs is a key area for future research, with a focus on developing more efficient, sustainable, and scalable methods.
Traditional synthetic routes to piperazine-2,6-diones often involve the condensation of iminodiacetic acid derivatives with primary amines or the alkylation of α-amino acid esters followed by cyclization. researchgate.netresearchgate.net For the specific synthesis of this compound, a plausible approach involves the acylation of piperazine-2,6-dione (B107378) with 3-nitrobenzoyl chloride. Future research could focus on optimizing this reaction, exploring various solvents, bases, and temperature conditions to maximize yield and purity.
A particularly promising avenue for future synthetic exploration is the application of biocatalysis . Enzymes offer a green and highly selective alternative to traditional chemical catalysts. mdpi.com Research could be directed towards identifying or engineering enzymes, such as lipases or acyltransferases, that can catalyze the N-acylation of the piperazine-2,6-dione ring with a 3-nitrobenzoyl derivative. This approach could lead to milder reaction conditions, reduced waste, and potentially enantioselective synthesis if a chiral center were to be introduced. mdpi.com
Furthermore, the development of one-pot or multicomponent reactions for the synthesis of substituted piperazine-2,6-diones represents a frontier in synthetic chemistry. acs.org Investigating the possibility of a one-pot synthesis of this compound from simpler starting materials could significantly streamline its production.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Optimized Acylation | High yield, scalability | Screening of catalysts, solvents, and conditions |
| Biocatalysis | High selectivity, sustainability, mild conditions | Identification and engineering of suitable enzymes (e.g., acyltransferases) |
| One-Pot Synthesis | Increased efficiency, reduced waste | Design of multicomponent reaction strategies |
Development of Advanced Computational Models for Predicting Activity
The use of computational models is integral to modern drug discovery, enabling the prediction of a compound's biological activity and properties before its synthesis. nih.govnih.gov For this compound, the development of advanced computational models can guide its future investigation.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their potential biological activities. By systematically modifying the structure in silico—for example, by altering the position of the nitro group or introducing other substituents—researchers can predict how these changes will affect the compound's interaction with biological targets. nih.gov
Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with various protein targets. The piperazine (B1678402) scaffold is a known "privileged structure" in medicinal chemistry, found in compounds targeting a wide range of receptors. nih.gov Docking studies could explore the potential of this compound to interact with targets such as dopamine (B1211576) receptors, serotonin (B10506) receptors, or various enzymes. nih.gov
| Computational Method | Application to this compound | Predicted Outcomes |
| QSAR | Correlate structural features with biological activity | Guide the design of analogs with improved activity |
| Molecular Docking | Predict binding to protein targets | Identify potential therapeutic targets |
| Molecular Dynamics | Simulate dynamic behavior in a biological environment | Understand conformational changes and binding stability |
Application of this compound as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems. The unique structure of this compound makes it a candidate for development as a chemical probe.
The nitrobenzoyl group can serve as a useful handle for further chemical modification. For instance, the nitro group could be reduced to an amine, which could then be functionalized with fluorescent tags, biotin, or photoaffinity labels. This would allow for the visualization of the compound's localization within cells or the identification of its binding partners. A related compound, 1-(4-Nitrobenzoyl)piperazine, has been investigated for its potential as a bioorthogonal labeling agent.
Furthermore, the piperazine-2,6-dione core can be a rigid scaffold that presents the 3-nitrobenzoyl group in a specific orientation. This conformational rigidity can be advantageous for a chemical probe, as it can lead to more specific interactions with its biological target.
Design of Next-Generation Analogues with Tuned Interaction Profiles
Building upon the insights gained from computational modeling and initial biological screening, the design of next-generation analogues of this compound is a logical next step. The goal would be to "tune" the interaction profile of the molecule to achieve higher potency, selectivity, and desirable pharmacokinetic properties.
Structure-activity relationship (SAR) studies would be central to this effort. nih.gov By synthesizing and testing a library of analogues, researchers can systematically probe the importance of different structural features. For example, the following modifications could be explored:
Substitution on the Benzoyl Ring: Replacing the nitro group with other electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its binding interactions.
Modification of the Piperazine-2,6-dione Core: Introducing substituents on the piperazine ring could alter the compound's conformation and provide additional points of interaction with a target.
Isosteric Replacement: Replacing the piperazine-2,6-dione with other heterocyclic scaffolds could lead to novel compounds with different biological activities.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. astrazeneca.compremierscience.commdpi.comnih.gov These technologies can be applied to the study of this compound in several ways.
AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential therapeutic applications of novel compounds like this compound. nih.gov These models can identify patterns that are not apparent to human researchers, thereby accelerating the identification of promising drug candidates.
Furthermore, AI can be used to optimize synthetic routes, predict ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, and even design novel molecules from scratch. mdpi.com By leveraging AI, the exploration of the chemical space around this compound can be greatly expanded and accelerated.
Potential for Material Science Applications
Beyond its potential in the life sciences, the structural characteristics of this compound suggest possible applications in material science. The presence of both hydrogen bond donors and acceptors in the piperazine-2,6-dione ring, along with the polar nitro group, could lead to interesting self-assembly properties.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-(3-Nitro-benzoyl)-piperazine-2,6-dione, and how can yield optimization be achieved?
- The compound is typically synthesized via cyclization of aryl/heteroarylethylamines with iminodiacetic acid derivatives using carbonyldiimidazole (CDI) and DMAP in THF at ambient temperature . Key factors influencing yield include reaction temperature (e.g., 60°C improves cyclization efficiency) and avoiding acid-labile protecting groups. Large-scale synthesis prioritizes cost-effective starting materials and eliminates chromatographic purification .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR (in CDCl3 or DMSO-d6) and HRMS are critical for structural confirmation. Overlapping signals in NMR can be resolved using 2D techniques (e.g., COSY, HSQC). Infrared (IR) spectroscopy identifies carbonyl stretches (~1686 cm⁻¹) and sulfonyl groups .
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
- Neonatal rat cardiomyocytes are widely used to assess cardioprotective effects against anthracycline toxicity . Cytotoxicity assays (e.g., MTT) in cancer cell lines (e.g., breast cancer MCF-7) evaluate antitumor potential .
Advanced Research Questions
Q. How can researchers optimize low yields in the cyclization step during derivative synthesis?
- Catalyst screening : DMAP (10 mol%) enhances reaction efficiency at room temperature .
- Temperature modulation : Lowering reaction temperatures (e.g., 60°C instead of reflux) reduces byproduct formation from labile sulfonyl groups .
- Alternative coupling reagents : CDI outperforms traditional Ugi multicomponent approaches for imide formation .
Q. What strategies reconcile discrepancies in reported optimal reaction conditions for piperazine-2,6-dione derivatives?
- Systematic Design of Experiments (DoE) is recommended to evaluate variables (temperature, solvent, catalyst loading). For example, highlights that yields drop below 70°C due to incomplete cyclization, while room temperature requires extended reaction times .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the benzoyl position improves topoisomerase IIβ binding affinity, as seen in dexrazoxane analogs .
- Solubility optimization : Incorporating hydrophilic moieties (e.g., hydroxyl, morpholine) balances lipophilicity without compromising target engagement .
Q. What methodologies elucidate the role of topoisomerase II isoforms in cardioprotection?
- Isoform-specific inhibitors : Use of ICRF-193 (selective for topoisomerase IIβ) in cardiomyocyte models confirms isoform-dependent cardioprotection .
- Binding assays : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) for derivatives interacting with recombinant topoisomerase IIα/β .
Q. How can researchers address challenges in scaling up synthesis from milligram to gram-scale?
- Process intensification : Replace batch reactors with flow chemistry for cyclization steps to improve heat/mass transfer .
- Workflow simplification : Avoid chromatographic purification by leveraging crystallization (e.g., ethyl acetate/hexane mixtures) .
Data Contradiction and Mechanistic Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
